Product packaging for 4-Butoxyphenol(Cat. No.:CAS No. 122-94-1)

4-Butoxyphenol

Cat. No.: B117773
CAS No.: 122-94-1
M. Wt: 166.22 g/mol
InChI Key: MBGGFXOXUIDRJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Research on Alkoxyphenols

The study of alkoxyphenols, a class of organic compounds characterized by a phenol (B47542) ring substituted with an alkoxy group, has a rich history. Early research, dating back several decades, focused on fundamental synthesis and reactivity. For instance, studies in the latter half of the 20th century explored the oxidation of p-alkoxyphenols using reagents like hypervalent iodine to produce p-benzoquinone monoacetals, demonstrating a key reaction pathway for this class of compounds. acs.org Other research from that era investigated the formation of o-alkoxyphenols through reactions of phenyl salicylates with perbenzoic acid. acs.org

In recent decades, research has shifted towards the biological activities of alkoxyphenols. A significant area of investigation has been their potential as antimelanoma agents. ijsrst.com This line of inquiry is based on two primary mechanisms: the inhibition of ribonucleotide reductase (RNR), which is crucial for DNA replication and repair, and tyrosinase-dependent cytotoxicity, where the compounds are oxidized within melanoma cells to generate cytotoxic quinones. ijsrst.com The antibacterial properties of alkoxyphenols have also been a subject of study, with research examining the activity of homologous series of m-alkoxyphenols against bacteria like Escherichia coli. scielo.br This historical progression from fundamental organic chemistry to targeted biomedical and environmental applications has laid the groundwork for the contemporary study of specific derivatives like 4-butoxyphenol.

Significance of this compound within the Phenolic Compound Class

This compound, also known as hydroquinone (B1673460) monobutyl ether, holds a distinct position within the broader class of phenolic compounds due to its utility as a versatile chemical intermediate and its specific biological properties. nih.govcymitquimica.com A primary application is in the synthesis of more complex molecules. cymitquimica.combiosschina.com It serves as a key precursor in the production of the local anesthetic pramocaine. google.com Furthermore, it is utilized as an intermediate in the manufacturing of liquid crystals, highlighting its relevance in materials science. chemicalbook.comfishersci.cachemicalbook.infishersci.co.uk

From a biological perspective, this compound is significant as a model substrate for studying enzymatic and microbial degradation pathways. Research has shown its metabolism is initiated by ipso-hydroxylation in certain bacteria, a process that is also relevant to the degradation of environmental pollutants like nonylphenols. researchgate.netasm.org Studies have also investigated its metabolism by the enzyme tyrosinase, which is abundant in melanoma cells, and by liver P450 enzymes, as part of a broader effort to develop phenolic compounds with targeted cytotoxicity against melanoma while minimizing liver toxicity. ualberta.ca Its identification in natural sources, such as in extracts of the winter savory leaf, further underscores its presence and potential role in biological systems. mdpi.com The compound is also commercially available as a biochemical reagent for a wide range of life science research applications. medchemexpress.com

Current Research Landscape and Knowledge Gaps concerning this compound

The current research landscape for this compound is multifaceted, spanning materials science, environmental science, and pharmacology. A significant focus remains on its biological activity, particularly as a potential anti-melanoma agent. ijsrst.comualberta.ca Researchers are exploring how modifications to its chemical structure, such as the bulky butoxy group, can influence its metabolism and enhance its selective toxicity towards cancer cells. ualberta.ca Another active area of research is its environmental fate and degradation. Studies involving microorganisms like Sphingobium xenophagum are elucidating the specific pathways by which alkoxyphenols are broken down, which has implications for the bioremediation of related phenolic pollutants. researchgate.netasm.org

Despite this progress, significant knowledge gaps persist. While this compound was selected for validation as a potential chemical exposure marker in a study comparing firefighters and office workers, its identity could not be confirmed due to a mismatch in retention time during analysis, indicating a gap in our understanding of its presence and detection in human biomonitoring studies. nih.gov Furthermore, while the synthesis of complex derivatives using this compound is established, the full scope of the biological activity and cytotoxic mechanisms of these larger butoxy-containing molecules often remains unexamined. vulcanchem.com There is a broader need, as highlighted by quantitative structure-toxicity relationship (QSTR) modeling of phenols, to fill data gaps to better assess the environmental risks of many phenolic compounds. researchgate.net Future research will likely focus on closing these gaps, including more thorough investigation into its mechanisms of biological action, its environmental and occupational exposure profiles, and the properties of its more complex derivatives.

Data Tables

Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 122-94-1 nih.govchemicalbook.comfishersci.casigmaaldrich.com
Molecular Formula C₁₀H₁₄O₂ nih.govchemicalbook.comfishersci.casigmaaldrich.comscbt.com
Molecular Weight 166.22 g/mol chemicalbook.comfishersci.casigmaaldrich.comscbt.com
Appearance Light Brown to Brown or Cream Crystalline Powder/Solid chemicalbook.comchemicalbook.inthermofisher.comfishersci.com
Melting Point 65-66 °C chemicalbook.comchemicalbook.infishersci.comlookchem.com
Boiling Point 165 °C / 2 mmHg chemicalbook.comchemicalbook.inlookchem.com
IUPAC Name This compound nih.govfishersci.cathermofisher.com
Solubility Soluble in acetone (B3395972) and ethanol chemicalbook.comfishersci.cachemicalbook.infishersci.co.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B117773 4-Butoxyphenol CAS No. 122-94-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7,11H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGGFXOXUIDRJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059548
Record name Phenol, 4-butoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122-94-1
Record name 4-Butoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Butoxyphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-BUTOXYPHENOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60292
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 4-butoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 4-butoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-butoxyphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.168
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-BUTOXYPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8188DBS68J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Reaction Pathways of 4 Butoxyphenol

Classical Synthetic Routes to 4-Butoxyphenol Derivatives

Classical synthesis methods for this compound often involve the etherification of hydroquinone (B1673460) or its derivatives. These routes are well-established and widely used in chemical synthesis.

Etherification Reactions of Hydroquinone and Substituted Hydroquinones

A primary and straightforward method for synthesizing this compound is through the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (B47542), in this case, hydroquinone, to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide, such as butyl bromide. The reaction typically proceeds via an SN2 mechanism. nii.ac.jp

To achieve selective mono-etherification of hydroquinone and prevent the formation of the di-substituted product (1,4-dibutoxybenzene), it is crucial to control the reaction conditions carefully. One approach involves using a stoichiometric amount of the base and the alkylating agent relative to hydroquinone. Another strategy is to protect one of the hydroxyl groups of hydroquinone before the etherification step, followed by a deprotection step.

A method for the selective mono-O-alkylation of hydroquinone involves the use of a phase transfer catalyst. This technique can facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide.

ReactantsReagentsProductKey Features
Hydroquinone, Butyl BromideBase (e.g., NaOH, K2CO3)This compoundClassical Williamson ether synthesis. Control of stoichiometry is key for mono-substitution.
Hydroquinone, Butyl BromidePhase Transfer CatalystThis compoundEnhances reaction rate between phases.

Reaction of Hydroquinone with Chloroacetic Chloride followed by Butyl Bromide

A specific synthetic route to this compound involves a multi-step process beginning with the reaction of hydroquinone with chloroacetyl chloride. This initial step serves to protect one of the hydroxyl groups of hydroquinone as a chloroacetate ester. The subsequent reaction with butyl bromide under appropriate conditions leads to the etherification of the remaining free hydroxyl group. The final step is the hydrolysis of the ester group to yield this compound. google.com

According to a patented method, hydroquinone is first reacted with chloroacetyl chloride in the absence of a solvent. The reaction mixture is heated to facilitate the formation of the chloroacetate intermediate. Following this, butyl bromide is introduced to the reaction mixture. The final stage involves hydrolysis with an aqueous base to cleave the ester and liberate the this compound, which can then be isolated and purified. google.com This method is reported to produce high yields of the desired product. google.com

StepReactantsReagents/ConditionsIntermediate/Product
1Hydroquinone, Chloroacetyl ChlorideHeat, solvent-free4-Hydroxyphenyl chloroacetate
24-Hydroxyphenyl chloroacetate, Butyl BromideHeat4-Butoxyphenyl chloroacetate
34-Butoxyphenyl chloroacetateAqueous base (e.g., NaOH), then acidThis compound

Adaptation of Naish-Byfield et al. Method for Alkoxyphenol Synthesis

While a specific method attributed to "Naish-Byfield et al." for the synthesis of alkoxyphenols was not prominently found in the surveyed literature, general principles for the synthesis of alkoxyphenols can be adapted. A common strategy for preparing unsymmetrical hydroquinone diethers, which can be adapted for mono-etherification, involves a protection/deprotection sequence. chemspider.com

This adapted approach would involve:

Monoprotection of Hydroquinone: One of the hydroxyl groups of hydroquinone is protected with a suitable protecting group to prevent it from reacting in the subsequent etherification step.

Etherification: The free hydroxyl group of the mono-protected hydroquinone is then reacted with a butylating agent, such as butyl bromide, in the presence of a base.

Deprotection: The protecting group is removed from the second hydroxyl group to yield this compound.

This multi-step approach allows for precise control over the synthesis and can lead to high yields of the desired mono-etherified product.

Preparation of 3-(4-Butoxyphenyl)acrylamide

The synthesis of 3-(4-butoxyphenyl)acrylamide can be approached through the reaction of 4-butoxyaniline (B1265475) with an activated acrylic acid derivative, such as acryloyl chloride. This reaction is a type of acylation where the amino group of 4-butoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. uobaghdad.edu.iqresearchgate.net

A general procedure would involve dissolving 4-butoxyaniline in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran. The base is then added, followed by the slow addition of acryloyl chloride at a controlled temperature, often at 0°C to manage the exothermic nature of the reaction. After the reaction is complete, the product, 3-(4-butoxyphenyl)acrylamide, is isolated through standard work-up procedures, which may include washing with aqueous solutions to remove excess reagents and byproducts, followed by crystallization or chromatography for purification. analis.com.my

ReactantsReagentsProductReaction Type
4-Butoxyaniline, Acryloyl ChlorideBase (e.g., Triethylamine)3-(4-Butoxyphenyl)acrylamideNucleophilic Acyl Substitution

Advanced Synthetic Approaches for this compound

In addition to classical methods, advanced synthetic techniques, such as electrochemical synthesis, offer alternative and potentially more sustainable routes to this compound.

Electrochemical Synthesis of Alkoxy-Substituted Phenols

Electrochemical methods provide a green and efficient alternative for the synthesis of alkoxy-substituted phenols, including this compound. This approach involves the electrochemical oxidation of hydroquinone in an alcohol medium, which serves as both the solvent and the alkylating agent. uobaghdad.edu.iq

In this process, hydroquinone is oxidized at an anode (such as platinum or graphite) to form a benzoquinone intermediate. The alcohol, in this case, butanol, then acts as a nucleophile and attacks the benzoquinone. A proposed mechanism suggests the formation of a quinhydrone (B85884) complex between hydroquinone and benzoquinone, which is then attacked by the alcohol. uobaghdad.edu.iq The reaction can be carried out in the presence of a supporting electrolyte and an acid catalyst, such as sulfuric acid. uobaghdad.edu.iq

Research has demonstrated that this electrochemical method can produce good yields of the corresponding alkoxy-substituted phenols with high selectivity towards the monoalkyl ether. For the synthesis of butoxyphenol, a yield of 91.7% has been reported. uobaghdad.edu.iq

ElectrodeMediumCatalystProductReported Yield
Platinum (Anode)ButanolSulfuric AcidThis compound91.7% uobaghdad.edu.iq

This electrochemical approach avoids the use of hazardous alkylating agents and can be a more environmentally friendly process for the production of this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. chemistryjournals.net Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. solubilityofthings.comijnrd.org This approach encompasses twelve core principles, including waste prevention, maximizing atom economy, using safer solvents and reagents, and enhancing energy efficiency. nih.gov By integrating these principles, the synthesis of this compound can be shifted towards more sustainable pathways that minimize environmental impact and improve safety. chemistryjournals.netwisdomgale.com

Atom Economy and Waste Minimization in this compound Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the final desired product. wjpps.comjocpr.com A high atom economy signifies a more sustainable process with minimal waste generation. wjpps.comprimescholars.com Traditional synthesis routes for this compound, such as the Williamson ether synthesis using hydroquinone and an n-butyl halide, can have less than ideal atom economies due to the formation of inorganic salt by-products.

The efficiency of a synthesis is not only measured by its yield but also by the amount of waste produced. The E-factor, defined as the mass ratio of waste to the desired product, is a key metric for quantifying waste. nih.govwiley.com In the fine chemical and pharmaceutical industries, E-factors can be significantly high, often ranging from 5 to over 100, indicating substantial waste generation. nih.gov

Strategies to improve atom economy and minimize waste in this compound synthesis include:

Catalytic Routes: Employing catalytic rather than stoichiometric reagents can significantly reduce waste. wisdomgale.com

Solvent-free Reactions: A patented method for synthesizing this compound involves reacting hydroquinone and chloroacetic chloride, followed by reaction with butyl bromide, in the absence of a solvent. google.com This approach completely eliminates solvent waste, which is a major contributor to pollution in many chemical processes. nih.gov

MetricDescriptionRelevance to this compound Synthesis
Atom Economy Measures the efficiency of incorporation of reactant atoms into the final product. primescholars.comAddition reactions have 100% atom economy, while substitution reactions (common in ether synthesis) generate by-products, lowering the atom economy. nih.gov
E-Factor The mass ratio of waste generated to the mass of the desired product. wiley.comLowering the E-factor is a key goal; solvent-free synthesis drastically reduces this value by eliminating solvent waste. google.com
Reaction Mass Efficiency (RME) Considers the mass of the desired product in relation to the mass of all reactants, including those used in excess. nih.govProvides a more realistic measure of a reaction's greenness than atom economy alone.
Development of Safer Solvents and Reagents for this compound Production

The choice of solvents and reagents is a critical aspect of green chemistry, as traditional organic solvents are often volatile, toxic, and derived from non-renewable resources, contributing to 80-90% of the pollution from chemical processes. chemistryjournals.netnih.gov The development of greener synthetic routes for compounds like this compound focuses on replacing these hazardous substances. chemistryjournals.net

Key developments include:

Solvent-Free Synthesis: As previously mentioned, a method for producing this compound has been developed that proceeds without any solvent. google.com This is a highly effective green chemistry strategy, as it prevents pollution at its source by eliminating the need for a solvent entirely. wisdomgale.com

Alternative Solvents: When a solvent is necessary, green chemistry promotes the use of safer alternatives to conventional volatile organic compounds (VOCs). These include water, supercritical fluids, and ionic liquids. nih.gov Research focuses on adapting the etherification of hydroquinone to occur in these more benign media.

Safer Reagents: The principle of using less hazardous chemical syntheses encourages the replacement of toxic reagents. primescholars.com For instance, while the synthesis may involve reagents like chloroacetic chloride and butyl bromide, ongoing research in green chemistry aims to find less toxic alternatives or develop catalytic cycles that use these reagents more efficiently and safely. google.com

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms involved in the formation of this compound is essential for optimizing reaction conditions to maximize yield and selectivity. The primary method for its synthesis is the Williamson ether synthesis, which involves the reaction of a phenoxide ion with an alkyl halide.

Role of Acidic and Basic Catalysis in Etherification

Catalysis plays a pivotal role in the etherification of hydroquinone to form this compound, with basic catalysis being the most prevalent approach.

Basic Catalysis: The Williamson ether synthesis is typically conducted under basic conditions. A base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), is used to deprotonate one of the hydroxyl groups of hydroquinone. This creates a more nucleophilic phenoxide anion, which then attacks the electrophilic carbon of an alkylating agent like n-butyl bromide in a bimolecular nucleophilic substitution (S_N2) reaction. The choice of a base can be critical; studies on related reactions have shown that organocatalysts can be more effective than inorganic bases or acidic catalysts. vu.lt

Acidic Catalysis: While less common for this specific transformation, acid-catalyzed etherification is another potential pathway. In this approach, an acid catalyst would protonate the hydroxyl group of an alcohol (like butanol), allowing it to leave as water upon nucleophilic attack by the phenol. However, this method is generally less efficient for phenols and can lead to side reactions, making basic catalysis the preferred route for this compound synthesis.

Influence of Reaction Conditions on Selectivity and Yield

The selectivity and yield of this compound synthesis are highly dependent on the precise control of various reaction parameters. researchgate.net Achieving high selectivity for the mono-etherified product over the di-etherified by-product is the primary challenge. google.com

Reaction ConditionInfluence on Selectivity and YieldExample
Temperature Higher temperatures generally increase reaction rates but can also promote the formation of by-products, potentially lowering selectivity.A patented synthesis specifies incubating the reaction mixture at 100-110°C for 3 hours to optimize the initial reaction step. google.com
Reactant Molar Ratio The stoichiometry of hydroquinone to the alkylating agent is critical. Using an excess of hydroquinone can favor mono-alkylation.A specific method uses a hydroquinone to chloroacetic chloride molar ratio of 1:0.9-1 to control the reaction. google.com
Catalyst The type and amount of catalyst can significantly affect reaction rate and efficiency.In related oxidation processes, basic organocatalysts have demonstrated higher yields compared to metal-based or acidic catalysts. vu.lt
Reaction Time Sufficient time is needed for the reaction to proceed to completion, but prolonged times can lead to increased by-product formation.Optimization of reaction time is crucial to maximize the yield of the desired mono-ether product.
Mixing In fast reactions, the rate of mixing can influence the distribution of products. Inefficient mixing can lead to localized high concentrations of reagents, promoting side reactions. researchgate.netProper agitation is necessary to ensure homogeneity and consistent reaction progression.

By-product Formation and Strategies for Minimization

The primary challenge in synthesizing this compound from hydroquinone is the formation of undesirable by-products. The symmetrical nature of hydroquinone, with two reactive hydroxyl groups, makes it susceptible to over-alkylation.

Common By-products:

1,4-Dibutoxybenzene: This is the main by-product, formed when both hydroxyl groups of the hydroquinone molecule are etherified. google.com Its formation reduces the yield of the desired mono-ether and complicates the purification process.

Unreacted Hydroquinone: Incomplete reaction can leave residual starting material, which exists as an impurity in the final product.

Strategies for Minimization:

Several strategies have been developed to enhance selectivity and minimize the formation of these by-products:

Control of Stoichiometry: Carefully controlling the molar ratio of the reactants is a straightforward method to favor mono-substitution. By using hydroquinone in excess relative to the alkylating agent, the statistical probability of the alkylating agent reacting with an already mono-substituted molecule is reduced.

Use of Protecting Groups: A more sophisticated approach involves temporarily "blocking" or protecting one of the hydroxyl groups. A method has been developed where one hydroxyl group of hydroquinone is protected with an acetyl group. scispace.com This ensures that the subsequent etherification reaction can only occur at the unprotected hydroxyl group. After the ether linkage is formed, the acetyl protecting group is removed through hydrolysis to yield the final this compound product with high purity and yield. scispace.com

Solvent-Free Conditions: Performing the reaction in the absence of a solvent can sometimes influence selectivity. A patented method reacts hydroquinone with chloroacetic chloride first, before the introduction of butyl bromide, as a way to control the reaction pathway and improve the yield of the mono-substituted product. google.com

Spectroscopic and Advanced Analytical Characterization of 4 Butoxyphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Butoxyphenol

NMR spectroscopy serves as a powerful tool for determining the precise structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment within the molecule. The chemical shift (δ), signal multiplicity, and integration value of each peak are indicative of the electronic environment, neighboring protons, and the number of protons, respectively. The analysis of a typical ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ reveals characteristic signals for the aromatic protons and the protons of the butyl chain.

The aromatic protons ortho and meta to the hydroxyl group typically appear as a complex multiplet due to second-order coupling effects in the AA'BB' spin system. The protons of the butoxy group exhibit predictable multiplicities and integrations corresponding to the methylene (-CH₂-) and methyl (-CH₃) groups.

Interactive Data Table: ¹H NMR Spectral Data for this compound Below is a table summarizing the typical ¹H NMR chemical shifts for this compound.

Assignment Chemical Shift (ppm) Multiplicity Integration
Aromatic Protons (H-2, H-6)~6.79d2H
Aromatic Protons (H-3, H-5)~6.74d2H
Hydroxyl Proton (-OH)~5.04s1H
Methylene Protons (-OCH₂-)~3.90t2H
Methylene Protons (-OCH₂CH₂-)~1.73m2H
Methylene Protons (-CH₂CH₃)~1.45m2H
Methyl Protons (-CH₃)~0.96t3H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. d = doublet, t = triplet, m = multiplet, s = singlet.

The ¹³C NMR spectrum of this compound provides information on the carbon skeleton of the molecule. Due to the symmetry of the aromatic ring, four distinct signals are observed for the six aromatic carbons, in addition to the four signals from the butyl chain carbons.

Interactive Data Table: ¹³C NMR Spectral Data for this compound The following table details the characteristic ¹³C NMR chemical shifts for this compound.

Carbon Atom Chemical Shift (ppm)
C-1~153.12
C-4~149.63
C-2, C-6~116.32
C-3, C-5~116.10
-OCH₂-~68.97
-OCH₂CH₂-~31.43
-CH₂CH₃~19.25
-CH₃~13.82

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

To further confirm the structural assignments and connectivity of atoms, two-dimensional (2D) NMR techniques are employed. wikipedia.org These experiments correlate signals from different nuclei, providing a more detailed structural map.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would show correlations between the adjacent methylene protons of the butyl chain (e.g., -OCH₂- protons coupling with -OCH₂CH₂- protons) and between the ortho- and meta-protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon-hydrogen (¹³C-¹H) pairs. sdsu.edu This is crucial for definitively assigning the proton signals to their corresponding carbon atoms. For instance, the proton signal at ~3.90 ppm would show a correlation to the carbon signal at ~68.97 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range (2-3 bond) correlations between carbon and hydrogen atoms. sdsu.edu HMBC is particularly useful for identifying connectivity across quaternary carbons (carbons with no attached protons) and functional groups. For example, correlations would be expected between the protons of the -OCH₂- group and the aromatic carbon C-4, as well as C-1, confirming the ether linkage to the ring.

Mass Spectrometry (MS) of this compound

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. nist.gov In GC-MS, the sample is first vaporized and separated based on its boiling point and polarity on a chromatographic column before being introduced into the mass spectrometer.

Upon entering the mass spectrometer, molecules are typically ionized by electron impact (EI), which causes fragmentation of the parent molecule. The resulting mass spectrum displays the molecular ion peak (M⁺) and a series of fragment ion peaks that create a unique "fingerprint" for the compound. For this compound (molecular weight 166.22 g/mol ), the mass spectrum would show a molecular ion peak at m/z 166. nist.gov Common fragmentation patterns for ethers include cleavage of the C-O bond. A significant fragmentation pathway for this compound involves the loss of the butyl group, leading to a prominent peak corresponding to the hydroxyphenoxy radical cation.

GC-MS is also widely used for quantitative analysis, where the abundance of a specific ion is measured and compared to that of a known standard to determine the concentration of the analyte in a sample.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental composition. For this compound, the calculated exact mass for the molecular formula C₁₀H₁₄O₂ is 166.09938 Da. nih.gov An HRMS measurement yielding a mass very close to this value would confirm the elemental formula and rule out other potential structures with the same nominal mass. This high degree of certainty is crucial in the identification of unknown compounds and in metabolism studies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for analyzing non-volatile compounds in complex matrices, such as environmental samples or biological fluids. thermofisher.comlcms.czmendelnet.czshimadzu.com This makes it the method of choice for trace analysis and metabolite profiling of this compound.

For trace analysis, such as detecting low levels of this compound in water, a sample preparation step like solid-phase extraction (SPE) is often employed to concentrate the analyte and remove interfering matrix components. agilent.com The concentrated sample is then injected into the LC-MS/MS system. The liquid chromatography step separates this compound from other compounds in the sample before it enters the mass spectrometer. In the tandem mass spectrometer, a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻ at m/z 165 in negative ion mode) is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and allows for quantification at very low concentrations. shimadzu.com

For metabolite profiling, LC-MS/MS is used to identify the products of biotransformation of this compound in biological systems, such as urine. nih.govdphen1.comnih.gov Common metabolic pathways for phenolic compounds include conjugation with glucuronic acid or sulfate to increase water solubility and facilitate excretion. LC-MS/MS can detect these metabolites by targeting their expected masses. The fragmentation patterns of the metabolites can then be analyzed to confirm their structures.

Infrared (IR) and Raman Spectroscopy of this compound

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify functional groups and elucidate the molecular structure of this compound. nsf.gov Both methods probe the vibrational energy levels of molecules, but they are based on different physical principles and provide complementary information. nsf.gov IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy involves the inelastic scattering of monochromatic light. nsf.gov

Fourier-Transform Infrared (FTIR) spectroscopy is a widely used technique for obtaining the infrared spectrum of this compound. The spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrational modes of its functional groups.

The FTIR spectrum of this compound, typically measured on a melt sample using a capillary cell, displays several characteristic absorption bands. nih.gov The NIST Chemistry WebBook provides evaluated infrared reference spectra for this compound. nist.gov Key vibrational frequencies and their assignments are detailed in the table below.

Table 1: Characteristic FTIR Peaks for this compound

Wavenumber (cm-1)Vibrational AssignmentFunctional Group
3500–3200O-H stretch (hydrogen-bonded)Phenolic hydroxyl
2980, 2900C-H stretch (asymmetric and symmetric)Butoxy alkyl chain
1500-1400C=C stretchAromatic ring
1250, 1100C-O stretchAryl ether and Phenol (B47542)
~830C-H out-of-plane bendPara-substituted aromatic ring

Data sourced from typical ranges for functional groups and spectral data available in public databases. nih.govmdpi.com

Attenuated Total Reflectance (ATR) is an accessory for FTIR spectroscopy that enables the analysis of solid and liquid samples with minimal sample preparation. unizar.es In this technique, the IR beam is directed into a crystal with a high refractive index, creating an evanescent wave that penetrates a short distance into the sample placed in contact with the crystal. colostate.edu This makes ATR-FTIR particularly useful for analyzing solid forms of this compound. sigmaaldrich.com

The resulting ATR-IR spectrum is generally similar to a transmission FTIR spectrum, although peak intensities and positions may show slight variations. unizar.es Spectra for this compound are available from sources such as the Aldrich library. nih.gov The technique is valuable for rapid quality control and identification. unizar.es

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Product Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for monitoring chemical reactions and characterizing products involving this compound. mdpi.com The technique is based on the absorption of UV or visible light by molecules containing chromophores, which are functional groups capable of absorbing light. mdpi.com The aromatic ring in this compound acts as a chromophore.

UV-Vis spectroscopy can be used to monitor the progress of reactions by tracking the disappearance of reactants or the appearance of products that absorb at specific wavelengths. nih.govthermofisher.com For instance, in reactions where the phenolic group of this compound is modified, a shift in the maximum absorption wavelength (λmax) can be observed. This method is particularly useful in studying enzyme kinetics and degradation processes. thermofisher.commetrohm.com The absorbance is directly proportional to the concentration of the absorbing species, allowing for quantitative analysis. thermofisher.com

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures, identifying impurities, and assessing its purity. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the compound and its derivatives.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like phenols. epa.gov In GC, the sample is vaporized and injected into a chromatographic column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase.

For the analysis of phenols, including this compound, capillary columns such as DB-5MS are often used. dphen1.com The temperature of the GC oven is programmed to increase gradually to ensure the separation of compounds with different boiling points. dphen1.com Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). epa.gov GC-MS provides both quantitative data and structural information from the mass spectrum of the analyte. nist.gov

Table 2: Typical GC-MS Parameters for Phenolic Compound Analysis

ParameterTypical Value/Condition
ColumnDB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Oven ProgramInitial temp. 50-100°C, ramped to 300°C
Injector Temperature~280°C
DetectorMass Spectrometer (MS)
Carrier GasHelium

Parameters are illustrative and based on general methods for phenolic analysis. dphen1.commdpi.com

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis and purity assessment of non-volatile or thermally sensitive compounds. basicmedicalkey.com It separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. basicmedicalkey.com

For this compound, reverse-phase HPLC (RP-HPLC) is a standard method. sielc.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the hydrophobicity of the analytes.

A typical HPLC method for this compound involves a C18 column and a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like phosphoric or formic acid to ensure good peak shape. sielc.com Detection is usually achieved with a UV detector set at a wavelength where this compound exhibits strong absorbance. basicmedicalkey.com

Table 3: Example HPLC Conditions for this compound Analysis

ParameterCondition
ColumnNewcrom R1 or C18
Mobile PhaseAcetonitrile and Water with Phosphoric Acid
DetectionUV Spectrophotometry
ModeReverse Phase (RP)

Data sourced from SIELC Technologies. sielc.com

Table 4: List of Compounds Mentioned

Compound Name
This compound
Acetonitrile
Formic Acid
Phosphoric Acid

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are essential for the comprehensive analysis of this compound and its derivatives. nih.gov These techniques provide both high separation efficiency and definitive structural identification. ijarnd.comresearchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominent and powerful hyphenated methods used for this purpose. nih.govrsisinternational.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. rsisinternational.org In this method, the sample is first vaporized and separated into its components based on their boiling points and interactions with the stationary phase within a capillary column. ijarnd.commdpi.com The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). researchgate.net The resulting mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification. nist.gov

The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern that can be used for its identification. nist.gov For enhanced sensitivity and selectivity, especially in complex matrices, a triple quadrupole mass spectrometer (GC-MS/MS) operating in Selected Reaction Monitoring (SRM) mode is often employed. thermofisher.com This approach minimizes matrix interference and achieves low detection limits. thermofisher.com The development of GC/TQ MRM transitions can be an intricate process, but modern software can automate the optimization of these transitions. agilent.com

Below is a table summarizing typical GC-MS conditions for the analysis of phenolic compounds, which can be adapted for this compound.

ParameterCondition
Gas Chromatograph Thermo Scientific™ TRACE™ 1310 or similar thermofisher.com
Injector Programmed Temperature Vaporizing (PTV) thermofisher.com
Column J&W DB-35ms GC Column (30 m × 0.25 mm, 0.25 µm) or similar agilent.com
Oven Program Initial temp. 60°C, ramped to 300°C mdpi.com
Mass Spectrometer Triple Quadrupole (TQ) thermofisher.comagilent.com
Ionization Mode Electron Ionization (EI) at 70 eV mdpi.com
Acquisition Mode Full Scan (m/z 29-600) or Selected Reaction Monitoring (SRM) mdpi.comthermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the preferred method for analyzing non-volatile, thermally labile, or more polar derivatives of this compound. rsisinternational.org It combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. researchgate.net Reverse-phase (RP) HPLC is commonly used, where compounds are separated based on their hydrophobicity. sielc.com

For LC-MS applications, the mobile phase composition is critical. A typical mobile phase consists of acetonitrile and water, often with an additive like formic acid to facilitate ionization. sielc.com The eluent from the LC column is introduced into the MS source, commonly an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source, which is suitable for a wide range of compounds. norman-network.net Tandem mass spectrometry (LC-MS/MS) is frequently used for quantification, providing high sensitivity and specificity. nih.govshimadzu.com

The table below outlines typical LC-MS conditions for analyzing phenols.

ParameterCondition
Liquid Chromatograph Nexera UHPLC system or similar shimadzu.com
Column Pentafluorophenyl (PFP) Kinetex 2.6u PFP 100A (100 mm L. x 2.10mm I.D.) shimadzu.com
Mobile Phase Gradient elution with Water (A) and Methanol (B) shimadzu.com
Mass Spectrometer Triple Quadrupole (LCMS-8050) or similar shimadzu.com
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) shimadzu.comshimadzu.com
Ionization Polarity Negative [M-H]- for phenols shimadzu.com
Acquisition Mode Multiple Reaction Monitoring (MRM) shimadzu.com

Advanced Analytical Strategies for Environmental and Biological Matrix Analysis

The detection and quantification of this compound in complex environmental and biological matrices, such as water, soil, sediment, and tissues, present significant analytical challenges due to the typically low concentrations of the analyte and the presence of interfering substances. nih.govlongdom.orgazolifesciences.com Advanced analytical strategies are required to achieve the necessary sensitivity, selectivity, and accuracy. azolifesciences.com These strategies encompass sophisticated screening approaches and meticulous sample preparation methodologies. nih.govwashington.edu

Suspect Screening and Non-Targeted Screening Approaches

In environmental and biological analysis, it is often impossible to know all the chemicals present in a sample. Suspect and non-targeted screening (NTS) approaches, facilitated by high-resolution mass spectrometry (HRMS) like Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, have become powerful tools for identifying a broad range of contaminants without relying on pre-selected target lists. norman-network.netwashington.edu

Suspect Screening: This approach involves searching for a predefined list of "suspect" compounds that might be present in a sample. For this compound, this would involve including its exact mass and other identifiers in a database. washington.edu During data analysis, the acquired HRMS data is mined for matches to the suspect list based on accurate mass, isotopic pattern, and potentially retention time. washington.edueeer.org This method is useful when there is a reason to believe this compound could be present, for instance, downstream from an industrial discharge.

Non-Targeted Screening (NTS): This is a more exploratory approach where the goal is to identify as many compounds as possible in a sample without any preconceived list. norman-network.neteeer.org The process involves acquiring comprehensive HRMS data and then using advanced software to detect features (i.e., potential compounds), propose molecular formulas, and search spectral libraries (like NIST) for tentative identifications. eeer.orgsciex.com A compound like this compound could be tentatively identified through this process, which would then be confirmed using a reference standard. washington.edu These screening techniques are increasingly applied to investigate contaminants in various matrices, including household products, textiles, and environmental runoff. eeer.orgnih.gov

Sample Extraction and Preparation Methodologies (e.g., Solid-Phase Extraction)

Effective sample preparation is a critical step to isolate this compound from the matrix, remove interferences, and concentrate the analyte before instrumental analysis. nih.gov

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is the most widely used technique for the extraction and preconcentration of phenolic compounds, including those structurally similar to this compound, from aqueous samples. nih.govdphen1.comanalis.com.my The general SPE process involves several steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the target analyte with a small volume of organic solvent. phenomenex.com

For phenolic compounds in water, polymeric sorbents are often recommended due to their high capacity for polar and medium polarity analytes. dphen1.comir4project.org The choice of sorbent and elution solvent is crucial for achieving high recovery.

ParameterDescription
SPE Sorbent Polymeric reversed-phase sorbents (e.g., Oasis HLB) are commonly used for a wide range of endocrine disruptors. dphen1.com
Sample Volume Typically 200 mL to 1 L of water is passed through the cartridge. analis.com.myir4project.org
Elution Solvents A mixture of methanol and acetone (B3395972), or methanol and acetonitrile, is often effective for eluting retained phenols. analis.com.myir4project.org
Reconstitution The eluate is typically evaporated and reconstituted in a smaller volume of a solvent compatible with the analytical instrument. analis.com.my

Studies on related alkylphenols like 4-octylphenol and 4-nonylphenol have demonstrated good recoveries from river water using SPE followed by HPLC analysis. analis.com.my For solid matrices like sediment or biological tissues, an initial extraction step using techniques such as ultrasound-assisted extraction (UAE) with an organic solvent is typically performed before a clean-up step, which may also involve SPE. nih.gov

Other Extraction Techniques

While SPE is dominant, other methods have been developed for phenolic compounds. Dispersive liquid-liquid microextraction (DLLME) is a rapid and economical technique that uses a small amount of extraction solvent and a disperser solvent to form fine droplets in the aqueous sample, maximizing the surface area for extraction. pjoes.com For biological samples, a phenol-chloroform extraction followed by ethanol precipitation is a classic method for separating different types of biomolecules, though it is more commonly associated with DNA/RNA purification. thermofisher.com

Computational Chemistry and Theoretical Studies of 4 Butoxyphenol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com Rather than calculating the complex many-electron wavefunction, DFT determines the properties of a system based on its electron density, a function of only three spatial coordinates. mpg.de This approach offers a balance between accuracy and computational cost, making it a popular method in computational chemistry. wikipedia.org

For 4-butoxyphenol, DFT calculations can elucidate key aspects of its electronic structure. The theory is founded on the Hohenberg-Kohn theorems, which establish that the ground-state electron density uniquely determines all ground-state properties of the system. mpg.de In practice, calculations are often performed using the Kohn-Sham equations, which model the interacting electron system as a set of non-interacting electrons moving in an effective potential. wikipedia.org This allows for the determination of molecular orbitals, energy levels, and the distribution of electron density throughout the molecule.

Studies on heterogeneous phenols have utilized DFT calculations, for instance using the B3LYP/6-31G(d) level of theory, to derive chemical descriptors for Quantitative Structure-Toxicity Relationship (QSTR) models. researchgate.net Such calculations for this compound would provide insights into its reactivity, stability, and spectroscopic properties by mapping out electron-rich and electron-poor regions, and calculating parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Computational methods are crucial for determining the thermodynamic and kinetic parameters that govern chemical reactions. nih.govmdpi.com Thermodynamic parameters like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) indicate the feasibility and energy changes of a reaction, while kinetic parameters such as activation energy (Ea) and pre-exponential factors (A) describe the reaction rate. mdpi.com

Reactions involving phenols, such as their interaction with stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (dpph•), have been studied to understand their antioxidant mechanisms. psu.edursc.org These studies often reveal that the reaction is reversible, and kinetic analysis can determine the rate constants for both the forward and reverse reactions. psu.edu For this compound, which has been studied as a model compound for tocopherols (B72186) (Vitamin E), understanding these parameters is key to characterizing its antioxidant activity. researchgate.net Research has shown that amines can act as synergists for 4-alkoxyphenols in antioxidant processes. researchgate.net

The degradation of related phenolic compounds also provides a basis for understanding the reactions of this compound. For example, the biodegradation of bisphenol F proceeds through initial hydroxylation, followed by oxidation steps to form intermediates like 4,4′-dihydroxybenzophenone and ultimately 4-hydroxybenzoate (B8730719) and 1,4-hydroquinone. nih.gov The kinetic and thermodynamic profile of each step in such a pathway can be modeled computationally.

Below is a representative table illustrating the type of kinetic data obtained from studies on phenol (B47542) reactions.

Phenol DerivativeForward Rate Constant (k_f) (M⁻¹s⁻¹)Reverse Rate Constant (k_r) (M⁻¹s⁻¹)Equilibrium Constant (K_eq)
Phenol Data not availableData not availableData not available
p-Methoxyphenol 1.2 x 10²3.5 x 10³0.034
2,6-di-tert-butyl-4-methylphenol 5.1 x 10⁻²1.8 x 10⁵2.8 x 10⁻⁷
This compound Not specifically reportedNot specifically reportedNot specifically reported
This table is illustrative, based on data for similar phenols to demonstrate the parameters studied. Specific values for this compound are not readily available in the cited literature.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. youtube.comresearchgate.net

Quantitative Structure-Activity Relationships (QSAR) and Structural Toxicity Relationships

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their physical, chemical, or biological properties. nih.govivl.seajrconline.org These models are built on the principle that the activity of a chemical is a function of its molecular structure and are widely used to predict the properties of untested compounds. ajrconline.orgtdx.cat

QSAR models establish a mathematical relationship between molecular descriptors and a specific biological endpoint, such as toxicity. nih.gov These descriptors are numerical values that encode different aspects of a molecule's structure, including topological, geometrical, and electronic features. researchgate.netajrconline.org

In a study on the toxicity of various phenols to the protozoan Tetrahymena pyriformis, a QSAR model was developed. nih.gov this compound was included in the dataset for this model. The model predicted the toxicity (pIC50) based on calculated molecular descriptors. nih.gov Such studies demonstrate that the biological activity of phenolic compounds can be effectively predicted from their structural features, providing a faster and more cost-effective alternative to experimental testing. ajrconline.org

The table below shows experimental and predicted toxicity values for this compound and other selected phenols from a QSAR study.

CompoundExperimental pIC50Predicted pIC50 (GA-ANN model)Residual
This compound 0.700.660.04
4-Iodophenol 0.850.700.15
2-Aminophenol 0.94-0.131.07
Phenol -0.26-0.300.04
Data sourced from a study on the global prediction of phenol toxicity. nih.gov pIC50 is the negative logarithm of the concentration that causes 50% growth inhibition.

The nature and position of substituents on the phenolic ring significantly influence the reactivity and efficacy of the compound. The butoxy group at the para-position (C4) of this compound is a key determinant of its properties.

Studies on the ozonation of para-substituted phenols have shown that while substitution generally results in only small changes to the apparent second-order rate constants, it can substantially alter the product distribution. acs.org For instance, while many para-substituted phenols still yield p-benzoquinone upon ozonation, the presence of certain groups can prevent its formation. acs.org

In the context of biodegradation, the structure of the alkyl substituent is critical. The degradation of nonylphenols by Sphingobium xenophagum occurs via an ipso-substitution mechanism, where the initial attack is hydroxylation at the carbon atom attached to the ring. snf.ch The rate of this degradation is positively correlated with the degree of branching in the alkyl substituent. snf.ch Similarly, the enzymatic degradation of bisphenols is highly specific to the bridging structure and the absence of methyl substitutions on the rings. nih.gov This high degree of specificity indicates that the butoxy group in this compound would play a defining role in its enzymatic transformation pathways. In polymerization reactions of benzoxazines derived from phenols, substituents also affect the polymerization temperature and the resulting polymer structure, with electronic and steric effects being the primary drivers. mdpi.com

Reactivity and Reaction Mechanisms of 4 Butoxyphenol

Oxidation and Reduction Pathways

The oxidation of 4-butoxyphenol is a critical aspect of its reactivity, leading to the formation of various intermediates, some of which can be highly reactive. These pathways can be initiated chemically, enzymatically, or through photochemical processes.

The oxidation of this compound and related p-alkoxyphenols frequently results in the formation of quinone structures, which are key intermediates in both metabolic and degradation pathways. Depending on the oxidative system, either p-quinones or o-quinones can be generated.

Microbial metabolism is a significant route to quinone formation. The bacterium Sphingobium xenophagum Bayram metabolizes 4-t-butoxyphenol, ultimately forming p-quinone as a key intermediate following the initial enzymatic attack. asm.orgnih.govresearchgate.net This ipso-substitution of the alkoxy group is a known pathway that inevitably leads to this toxic intermediate. asm.org Similarly, liver P450 enzymes can metabolize related compounds via arene epoxidation to yield p-quinone, a reactive metabolite. ualberta.ca

Enzymatic oxidation by tyrosinase, an enzyme abundant in melanocytes, follows a different route. Tyrosinase catalyzes the oxidation of alkoxyphenols to form o-quinones. ualberta.ca The progression of this oxidation can be monitored spectroscopically, as the formation of the o-quinone shows a distinct peak. ualberta.ca

Chemical oxidation methods also efficiently convert p-alkoxyphenols to p-quinones. A novel and practical method involves a catalytic amount of 4-iodophenoxyacetic acid with Oxone® as a co-oxidant, which yields p-quinones in excellent yields. thieme-connect.com Ozonation is another chemical process that can produce p-benzoquinones from para-substituted phenols. acs.org

Table 1: Oxidative Systems and Resulting Quinone Intermediates from 4-Alkoxyphenols This table summarizes various methods that lead to the formation of quinone intermediates from p-alkoxyphenols like this compound.

Oxidative System Type of Quinone Formed Reference
Microbial (e.g., S. xenophagum Bayram) p-Quinone asm.orgnih.govresearchgate.net
Enzymatic (Liver P450) p-Quinone ualberta.ca
Enzymatic (Tyrosinase) o-Quinone ualberta.ca
Chemical (Hypervalent Iodine/Oxone®) p-Quinone thieme-connect.com
Chemical (Ozonation) p-Benzoquinone acs.org

The oxidation of phenolic compounds, including this compound, often proceeds through free radical intermediates. The initial step in many oxidative processes is the formation of a phenoxy radical. Studies on structurally related compounds, such as 2-t-butyl-4-methoxyphenol (BHA), have shown that peroxidase enzymes generate primary, unstable phenoxy free radicals. nih.gov In these enzymatic reactions, ortho-disubstituted phenols are typically oxidized to more stable phenoxy radicals compared to ortho-monosubstituted ones. nih.gov

The reaction of phenols with other radical species, such as t-butoxy radicals, is also of significant interest in understanding oxidation mechanisms. cdnsciencepub.com These radicals can be generated from the decomposition of di-t-butyl peroxide and can subsequently react with phenols. cdnsciencepub.com Furthermore, photoinduced electron transfer processes can lead to the formation of phenol (B47542) radical cations, initiating subsequent reactions. researchgate.net

Photochemical reactions represent another pathway for the transformation of this compound. The photo-oxidation of related phenolic compounds like nonylphenol is influenced by various factors present in natural waters, including ferric ions, hydrogen peroxide, and dissolved organic matter. tandfonline.com These processes often involve photoinduced electron transfer, where a photosensitizer absorbs light and then interacts with the phenol molecule. researchgate.net This can lead to the degradation of the compound. researchgate.net The use of high temperatures during certain extraction processes can also lead to thermal degradation, oxidation, and hydrolysis of phenolic compounds. nih.gov

Hydrolytic and Enzymatic Degradation

The breakdown of this compound in the environment is primarily driven by enzymatic processes, particularly by microorganisms. While hydrolysis is a potential degradation pathway, studies have indicated it is not a significant route for compounds like 4-t-butoxyphenol. cornell.edu In contrast, enzymatic degradation is well-documented and highly specific.

The bacterium Sphingobium xenophagum Bayram has been extensively studied for its ability to degrade alkylphenols and alkoxyphenols, including this compound. researchgate.netchimia.ch This strain utilizes a specialized metabolic pathway to cleave the ether bond and break down the aromatic structure. asm.orgdsmz.desnf.ch Growth experiments have confirmed that S. xenophagum Bayram can use 4-tert-butoxyphenol as a growth substrate, indicating its complete metabolization. researchgate.netchimia.chsnf.ch The degradation pathway for 4-alkoxyphenols in this bacterium appears to coincide with that of 4-alkylphenols, involving inducible hydroxylating enzymes. asm.org

The degradation process is highly dependent on the structure of the alkyl or alkoxy side chain. For instance, S. xenophagum Bayram efficiently degrades isomers with more highly branched alkyl substituents. snf.chcapes.gov.br This specificity is a hallmark of the ipso-hydroxylation mechanism employed by the bacterium.

The central mechanism for the microbial degradation of this compound by S. xenophagum Bayram is a novel pathway involving ipso-hydroxylation and subsequent side-chain cleavage. asm.orgnih.gov This process begins with an initial hydroxylation at the ipso-position (the carbon atom of the aromatic ring that is bonded to the butoxy group). researchgate.netchimia.chsnf.ch

The key steps in this degradation pathway are as follows:

Initial Ipso-Hydroxylation : The process is initiated by a monooxygenase enzyme that incorporates an oxygen atom from molecular oxygen (O₂) onto the C4 carbon of the phenol, displacing the butoxy group. nih.govresearchgate.net This forms a 4-alkoxy-4-hydroxy-cyclohexadienone intermediate, also known as a hemiketal. asm.orgnih.govresearchgate.net

Side-Chain Cleavage : This hemiketal intermediate is unstable and spontaneously dissociates. nih.govresearchgate.net The butoxy side chain is released as the corresponding alcohol (t-butanol in the case of 4-t-butoxyphenol). asm.orgresearchgate.net

Formation of p-Quinone/Hydroquinone (B1673460) : The dissociation of the hemiketal also yields p-quinone. asm.orgnih.govresearchgate.net This reactive compound is then typically reduced to hydroquinone, which can enter the central metabolic pathways of the bacterium and undergo ring cleavage. asm.org

This ipso-substitution mechanism is a general strategy used by S. xenophagum Bayram to metabolize phenols with a quaternary alpha-carbon in their side chain, as well as alkoxyphenols. chimia.chnih.gov

Table 2: Key Stages in the Microbial Degradation of this compound via Ipso-Hydroxylation This table outlines the primary steps and intermediates in the degradation pathway of this compound by Sphingobium xenophagum Bayram.

Stage Description Key Intermediates/Products Reference
1. Ipso-Hydroxylation A monooxygenase attacks the C4 carbon of the phenol ring, adding a hydroxyl group from O₂. 4-Butoxy-4-hydroxy-cyclohexadienone (Hemiketal) asm.orgnih.govresearchgate.net
2. Dissociation The unstable hemiketal intermediate spontaneously breaks down. Butanol, p-Quinone asm.orgnih.govresearchgate.net
3. Further Metabolism The p-quinone is reduced to hydroquinone, which is then further degraded by the bacterium. Hydroquinone asm.org

Microbial Degradation Pathways (e.g., Sphingobium xenophagum Bayram)

Hemiketal Formation and Dissociation

The metabolism of 4-alkoxyphenols, such as 4-t-butoxyphenol, can proceed via an ipso-substitution mechanism, which involves the formation and subsequent dissociation of a hemiketal intermediate. nih.govresearchgate.net In studies with the bacterium Sphingobium xenophagum Bayram, it was demonstrated that the degradation of 4-t-butoxyphenol is initiated by ipso-hydroxylation. nih.govresearchgate.netresearchgate.net This reaction involves the substitution of the butoxy group at the C4 position of the phenol ring with a hydroxyl group derived from molecular oxygen. researchgate.net

This hydroxylation step leads to the formation of a hemiketal. nih.gov This hemiketal intermediate is unstable and spontaneously dissociates. nih.govresearchgate.net The dissociation yields p-quinone and the corresponding alcohol, in this case, t-butanol. nih.govresearchgate.net The formation of hydroquinone as a subsequent intermediate has also been corroborated in these metabolic pathways. nih.govresearchgate.net This mechanism is distinct from other oxidative O-dealkylation pathways that involve hydroxylation of the carbon atom alpha to the ether oxygen. nih.gov

Enzyme-Mediated Metabolism (e.g., Tyrosinase, P450 Enzymes, Alcohol Dehydrogenase)

The interaction of this compound with various metabolic enzymes has been a subject of investigation, particularly in the context of identifying phenolic compounds with specific biological activities and toxicity profiles.

Tyrosinase: Research on a series of alkoxyphenols has shown that the structure of the alkoxy group significantly influences its metabolism by tyrosinase. 4-t-butoxyphenol, which has two alkyl groups on the alpha carbon of its alkoxy group, demonstrates a minimal rate of metabolism by the tyrosinase/O2 system. ualberta.caaacrjournals.orgnih.govualberta.caresearchgate.net In a glutathione (B108866) (GSH) depletion assay, 4-t-butoxyphenol depleted only an average of 0.15 molar equivalents of GSH per mole, indicating very low conversion to a reactive quinone species by tyrosinase. ualberta.caualberta.ca This is substantially lower than less sterically hindered alkoxyphenols. ualberta.caualberta.ca

P450 Enzymes: Similar to its interaction with tyrosinase, 4-t-butoxyphenol shows a low rate of metabolism by the rat liver microsomal P450 system. ualberta.caaacrjournals.orgnih.gov In studies measuring glutathione depletion as an indicator of metabolism to reactive intermediates, 4-t-butoxyphenol exhibited the lowest amount of GSH depletion among the tested alkoxyphenols. ualberta.canih.gov At a concentration of 100 µM, it caused only 25% glutathione depletion, compared to 58% for 4-hydroxyanisole, suggesting that the bulky t-butoxy group hinders metabolism by P450 enzymes. aacrjournals.org The proposed metabolic pathway for other, less hindered alkoxyphenols by P450 involves routes like ipso attack, O-demethylation, and arene epoxidation to form a p-quinone metabolite. ualberta.caualberta.ca

Alcohol Dehydrogenase: Direct metabolism of this compound by alcohol dehydrogenase (ADH) is not the primary focus of available research; instead, studies have investigated the inhibitory effects of its derivatives on this enzyme. A study on inhibitors of horse and rat liver ADH examined two amide-bearing derivatives of p-butoxyphenol: p-butoxyphenol acetamide (B32628) (BPA) and N-(p-butoxybenzyl)formamide (BBF). nih.gov Both compounds were found to be noncompetitive inhibitors of ADH with respect to ethanol. nih.gov The apparent Ki values for rat liver ADH were 90 µM for BPA and 2.3 µM for BBF, indicating that these derivatives can effectively inhibit the enzyme's activity. nih.gov

Table 1: Summary of Enzyme-Mediated Metabolism Studies on this compound and its Derivatives

Enzyme Compound Studied Finding Research Focus
Tyrosinase 4-t-Butoxyphenol Minimal rate of metabolism; low glutathione depletion. ualberta.caaacrjournals.orgualberta.caresearchgate.net Substrate suitability
Cytochrome P450 4-t-Butoxyphenol Lowest glutathione depletion among tested alkoxyphenols. ualberta.caaacrjournals.orgnih.gov Metabolism and toxicity
Alcohol Dehydrogenase p-Butoxyphenol Acetamide (BPA) Noncompetitive inhibitor of rat liver ADH (Ki = 90 µM). nih.gov Enzyme inhibition
Alcohol Dehydrogenase N-(p-butoxybenzyl)formamide (BBF) Noncompetitive inhibitor of rat liver ADH (Ki = 2.3 µM). nih.gov Enzyme inhibition

Derivatization and Functionalization Strategies

This compound serves as a versatile building block in organic synthesis for creating more complex molecules with specific functional properties.

Synthesis of Novel Compounds from this compound

This compound has been utilized as a starting material or key intermediate in the synthesis of a variety of novel compounds:

Diamine Monomers for Polyimides: A novel diamine, 4-((4'-butoxyphenoxy)carbonyl)phenyl-3'',5''-diaminobenzoate (BCDA), was synthesized from this compound, 4-hydroxybenzoic acid, and 3,5-dinitrobenzoic acid. paper.edu.cn This diamine, which incorporates a nonpolar butoxyl group, was subsequently used to synthesize a series of polyimides intended for use as liquid crystal alignment films. paper.edu.cn

Antimicrobial Agents: A series of 4-alkoxy-1,2-benzenediols were synthesized using 1,2,4-benzenetriol (B23740) as a precursor, a molecule that can be derived from this compound. nih.gov These derivatives demonstrated bactericidal activity against Xanthomonas citri, the pathogen causing citrus canker. nih.gov

Pharmaceutical Intermediates: The compound is a known intermediate in the synthesis of the local anesthetic pramocaine. google.com It is also used to synthesize p-((p-butoxyphenyl)sulfonyl)-aniline through a reaction with 4-aminobenzenesulfonyl chloride, creating a building block for various pharmaceuticals and dyes. ontosight.ai

Potential Anti-Cancer Agents: In a search for new drug molecules active against prostate cancer, this compound was coupled with 6-methoxy-2-naphthoic acid using DCC and DMAP as coupling agents to create novel ester derivatives. yok.gov.tr

Formation of Esters for Liquid Crystal Applications

The esterification of this compound is a key strategy for producing materials used in liquid crystal (LC) technologies. chemicalbook.com The resulting esters often exhibit mesogenic properties, meaning they can form liquid crystal phases under certain temperature ranges. greyhoundchrom.com

For instance, esters have been synthesized by reacting this compound with various carboxylic acids. google.com In one study, a liquid crystalline ester was prepared from this compound and a carborane-based carboxylic acid, [closo-1-CB9H8-1-COOH-10-I]. vanderbilt.edu This this compound ester was found to display a monotropic liquid crystalline phase. vanderbilt.edursc.org The synthesis of such esters is a common approach to designing molecules with the specific anisotropic properties required for applications like liquid crystal displays (LCDs). greyhoundchrom.comarkat-usa.org

Biological Activities and Mechanisms of Action of 4 Butoxyphenol

Antioxidant Activity and Mechanisms

4-Butoxyphenol, a member of the p-alkoxyphenol family, demonstrates notable antioxidant properties. Its chemical structure, featuring a hydroxyl group on a benzene (B151609) ring, allows it to participate in reactions that neutralize harmful reactive oxygen species (ROS), thus protecting cells from oxidative damage. The antioxidant behavior of phenolic compounds is largely influenced by the nature and position of substituents on the aromatic ring. frontiersin.orgresearchgate.net

The primary mechanism behind the antioxidant capacity of this compound is its ability to act as a free radical scavenger. google.com Phenolic compounds, in general, can donate a hydrogen atom from their hydroxyl (-OH) group to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. The resulting phenoxy radical is stabilized by the delocalization of the unpaired electron across the aromatic ring. This activity is crucial for preventing oxidative stress in biological systems. The presence of an electron-donating group, such as the butoxy group at the para-position, enhances this radical scavenging activity. researchgate.net The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common in vitro method used to quantify this free radical neutralizing capability. mdpi.com

The antioxidant efficacy of this compound can be enhanced when used in combination with other antioxidant compounds. Research has shown that while amines may act antagonistically with certain 4-alkylphenols, they exhibit a synergistic effect with 4-alkoxyphenols, such as 4-n-butoxyphenol. researchgate.net This synergism suggests a cooperative interaction where the amine may help regenerate the phenolic antioxidant or participate in a multi-step radical scavenging process. Similarly, studies on tocopherols (B72186) (Vitamin E), which are natural phenolic antioxidants, provide a basis for understanding these synergistic mechanisms. researchgate.netgoogle.com The combination of different antioxidants can lead to a more robust defense against a wider range of oxidative species and conditions.

Enzyme Inhibition Studies

This compound and its derivatives have been investigated for their ability to inhibit specific enzymes, demonstrating targeted biological activity beyond general antioxidant effects.

A derivative of this compound, p-butoxyphenylacetamide (BPA), has been identified as a noncompetitive inhibitor of alcohol dehydrogenase (ADH) with respect to ethanol. nih.gov In vitro studies revealed its inhibitory constants (Ki) against ADH from different sources.

Table 1: Inhibition of Alcohol Dehydrogenase (ADH) by p-Butoxyphenylacetamide (BPA)

Enzyme SourceInhibition TypeKi Value (µM)
Horse Liver ADHNoncompetitive22
Rat Liver ADHNoncompetitive90

Data sourced from a study on ADH inhibitors. nih.gov

The noncompetitive nature of the inhibition indicates that BPA does not bind to the same active site as the substrate (ethanol) but rather to a different site on the enzyme, altering its conformation and reducing its catalytic efficiency. nih.gov

This compound is a potent inhibitor of ribonucleotide reductase (RR), a crucial enzyme for DNA synthesis and cell growth. nih.govresearchgate.net The mechanism of inhibition involves the inactivation of a catalytically essential tyrosyl free radical located in the R2 subunit of the enzyme. nih.govsigmaaldrich.com The inhibitory effect of p-alkoxyphenols on RR has been shown to correlate with their ability to inhibit the growth of various tumor cell lines. nih.govresearchgate.net

Studies comparing different p-alkoxyphenols found that the length of the alkyl side chain influences the inhibitory potency. This compound was among the most effective inhibitors. nih.govresearchgate.net

Table 2: Relative Efficacy of p-Alkoxyphenols as Ribonucleotide Reductase (RR) Inhibitors

CompoundRelative Inhibitory Potency
p-PropoxyphenolHigh
p-Butoxyphenol High
p-IsobutoxyphenolHigh

Based on findings that identify these compounds as the most effective RR inhibitors among the tested p-alkoxyphenols. nih.govresearchgate.net

This targeted inhibition of RR makes this compound and related compounds subjects of interest for their potential antiproliferative properties. nih.gov

Interaction with Tyrosinase

This compound, along with other 4-alkoxyphenols, serves as a substrate for the enzyme tyrosinase, a key enzyme in melanin (B1238610) synthesis. tdx.cat The interaction involves the tyrosinase/O₂ metabolizing system, which oxidizes the phenol (B47542) to a reactive quinone intermediate. sigmaaldrich.comkyushu-u.ac.jp The rate of this metabolism is highly dependent on the molecular structure of the alkoxy side chain. sigmaaldrich.com

Studies comparing various 4-alkoxyphenols have shown that the structure of the alkyl group significantly influences the rate of metabolism by tyrosinase. sigmaaldrich.com For instance, alkoxyphenols with bulkier or more branched alkyl groups at the alpha-carbon of the alkoxy chain, such as 4-sec-butoxyphenol and 4-tert-butoxyphenol, exhibit diminished rates of metabolism by the tyrosinase/O₂ system. sigmaaldrich.com This is attributed to steric hindrance, where the bulkier groups interfere with the molecule's fit into the enzyme's active site. sigmaaldrich.com In contrast, linear chains like that of 4-n-butoxyphenol are metabolized more readily than the branched isomers. sigmaaldrich.com

The oxidation of 4-tert-butylphenol (B1678320) (a structural isomer) by mushroom tyrosinase has been studied to model the monophenolase activity of the enzyme. endocrinedisruption.org The reaction proceeds through an induction period before reaching a pseudo-steady state, with the resulting 4-tert-butyl-ortho-benzoquinone being a stable product. endocrinedisruption.org The kinetics of this interaction are influenced by factors such as substrate and enzyme concentration. endocrinedisruption.org

Metalloprotease Inhibition

Based on a review of available scientific literature, there is limited specific information detailing the direct inhibitory activity of this compound on matrix metalloproteinases (MMPs). While the inhibition of MMPs is a significant area of research for various therapeutic applications, studies explicitly identifying this compound as an MMP inhibitor are not prominent. researchgate.netnih.gov General literature describes various classes of MMP inhibitors, including endogenous proteins like TIMPs (Tissue Inhibitors of Metalloproteinases) and synthetic small molecules, but this compound is not typically listed among them.

Cellular and Molecular Interactions

Effects on Melanoma Cell Lines

This compound and its structural analogs have demonstrated cytotoxic effects on melanoma cell lines. In studies using the murine B16-F0 melanoma cell line, various 4-alkoxyphenols, including 4-n-butoxyphenol and 4-tert-butoxyphenol, induced dose- and time-dependent toxicity. tdx.catsigmaaldrich.com The cytotoxicity of these compounds was found to correlate with their lipid solubility (LogP), indicating that higher lipophilicity enhances their toxic effect on melanoma cells. tdx.catsigmaaldrich.com

A comparative study of ten different alkoxyphenols identified 4-tert-butoxyphenol as a compound of interest. tdx.catsigmaaldrich.com While 4-n-hexyloxyphenol showed the greatest toxicity to B16-F0 cells, 4-tert-butoxyphenol was noted for having minimal metabolism by liver P450 enzymes, a desirable trait for reducing potential liver toxicity. tdx.catsigmaaldrich.com This characteristic, combined with its activity against melanoma cells, led to its identification as a potential lead compound for further investigation as an anti-melanoma agent. tdx.cat

Comparative Cytotoxicity and Glutathione (B108866) (GSH) Depletion of selected 4-Alkoxyphenols

CompoundToxicity towards B16-F0 CellsGSH Depletion by Liver MicrosomesMetabolism by Tyrosinase/O₂
4-n-ButoxyphenolDose-dependent toxicity observedData indicates moderate depletionModerate rate of metabolism
4-tert-ButoxyphenolDose-dependent toxicity observedLowest amount of GSH depletion (25% at 100 µM) tdx.catsigmaaldrich.comMinimal rate of metabolism sigmaaldrich.com
4-n-HexyloxyphenolGreatest toxicity observed tdx.catLow GSH depletion (17% at LC₅₀) tdx.catModerate rate of metabolism
4-Hydroxyanisole (4-HA)High toxicity observedHigh GSH depletion (58% at 100 µM) tdx.catHigh rate of metabolism

Genotoxicity and Cytotoxicity Mechanisms (Excluding Dosage)

The primary mechanism of this compound's cytotoxicity in pigment cells is linked to its metabolism by tyrosinase. sigmaaldrich.comkyushu-u.ac.jp This enzymatic oxidation generates a reactive ortho-quinone (o-quinone) intermediate within the melanoma cells. sigmaaldrich.comkyushu-u.ac.jp This o-quinone is highly reactive and can covalently bind to cellular nucleophiles, most notably protein thiols and glutathione (GSH), leading to the depletion of intracellular GSH stores. sigmaaldrich.com Glutathione depletion disrupts the cellular redox balance and antioxidant defenses, ultimately inducing oxidative stress and triggering cell death. sigmaaldrich.comkyushu-u.ac.jp

An alternative metabolic pathway exists in hepatocytes (liver cells) involving cytochrome P450 enzymes. sigmaaldrich.comkyushu-u.ac.jp This pathway metabolizes alkoxyphenols via arene epoxidation to form a p-quinone, which is also a reactive and cytotoxic metabolite that depletes GSH. sigmaaldrich.com A significant finding is that alkoxyphenols with bulky side chains, like 4-tert-butoxyphenol, show minimal metabolism and GSH depletion via the liver P450 system, suggesting a lower potential for hepatotoxicity compared to compounds like 4-hydroxyanisole (4-HA). tdx.catsigmaaldrich.com

Studies in yeast (Saccharomyces cerevisiae) have also explored the genotoxicity of phenolic compounds, including this compound. This research indicates that the genotoxicity, measured by the induction of genomic deletions, is enhanced by the electrophilicity of the substituents on the phenol ring. This suggests a mechanism where the chemical properties of the molecule contribute to its potential to cause DNA damage.

Impact on Cellular Signaling Pathways

The metabolic activation of this compound into reactive quinone species can significantly impact cellular signaling. The generation of these reactive metabolites and the subsequent depletion of glutathione lead to the production of reactive oxygen species (ROS), which are known to modulate a wide array of signaling cascades.

While direct studies on this compound's impact on specific signaling pathways are limited, research on the structurally related compound 4-tert-butylphenol (4-tBP) provides insight. 4-tBP has been shown to induce a perturbation in intracellular calcium (Ca²⁺) levels in fish epithelioma cells. This Ca²⁺ overload was linked to the L-type calcium channel gene CACNA1D and resulted in the impairment of autophagy, a critical cellular maintenance process. This action was mediated through the miR-363/CACNA1D axis, highlighting a complex molecular mechanism of cytotoxicity involving microRNAs and ion channel signaling. Given the structural similarity, it is plausible that this compound could affect similar pathways, although direct evidence is required.

Endocrine System Interactions and Disrupting Potential (Excluding Dosage)

This compound is recognized as a potential endocrine-disrupting chemical. Its phenolic structure, a common feature among many environmental estrogens, allows it to interact with hormone receptors. Specifically, phenolic compounds can mimic the natural hormone 17β-estradiol by binding to the estrogen receptor alpha (ERα), potentially disrupting normal endocrine function.

Research evaluating a large set of aromatic chemicals for their ability to bind to the human estrogen receptor (hERα) included this compound and confirmed its activity. tdx.cat Further studies using a recombinant yeast assay classified this compound as a xenoestrogen. Molecular docking simulations have also been used to predict the estrogenic activity of various phenols by calculating their binding affinities to ERα. These computational studies included this compound to help build correlation curves between binding affinity and estrogenic effect.

While this compound itself shows estrogenic activity, its structure is also utilized as a scaffold in medicinal chemistry. For example, it has been used as a starting material in the synthesis of novel benzothiophene (B83047) derivatives designed to act as estrogen receptor inhibitors for therapeutic purposes. There is less specific information available regarding the interaction of this compound with the androgen receptor.

Mechanisms of Endocrine Disruption

Endocrine-disrupting chemicals (EDCs) are exogenous substances or mixtures that interfere with the function of the endocrine system, leading to adverse health effects in an organism, its offspring, or populations. ffcr.or.jpresearchgate.net The formal definition of an EDC is an external agent that disrupts the synthesis, secretion, transport, binding, action, or elimination of the body's natural hormones, which are essential for maintaining homeostasis, reproduction, development, and behavior. ffcr.or.jpresearchgate.netscispace.commdpi.com this compound is identified as a potential endocrine-disrupting compound. nih.gov

The mechanisms through which EDCs exert their effects are varied and complex. mdpi.com Generally, these actions can be categorized as follows:

Mimicking Hormones: Some EDCs have structures similar to natural hormones and can bind to their receptors, initiating the same signaling cascade, which may lead to abnormal cellular responses. ffcr.or.jpnih.gov

Antagonizing Hormones: EDCs can bind to hormone receptors without activating them, thereby blocking the natural hormone from binding and carrying out its function. nih.gov

Altering Hormone Pathways: EDCs can interfere with the production, transport, and metabolism of hormones, affecting the concentration of active hormones in the body. researchgate.netnih.gov

Modifying Receptors: Some chemicals can alter the development or number of hormone receptors, changing the sensitivity of target cells to hormones. ffcr.or.jp

These interactions can disrupt the delicate balance of the endocrine system, which is critical for long-term control of cellular phenotypes and physiological processes. nih.gov

Alteration of Hormone Synthesis, Secretion, Transport, Binding, Action, or Elimination

A primary mechanism of endocrine disruption involves interference with the lifecycle of natural hormones. ffcr.or.jpresearchgate.net EDCs can affect various stages, from hormone creation to its eventual removal from the body.

Hormone Synthesis and Secretion: EDCs can damage glands responsible for hormone production or interfere with the enzymatic pathways that synthesize hormones from precursors like cholesterol. ffcr.or.jplongdom.org For example, some EDCs can inhibit the secretion of hormones from cells. nih.gov Hormones are typically packaged into secretory vesicles for release; EDCs could potentially interfere with this trafficking and exocytosis process. oaepublish.com

Hormone Transport and Binding: In the bloodstream, many hormones are bound to transport proteins like sex hormone-binding globulin (SHBG) or albumin, which affects their stability, half-life, and availability. longdom.orgnumberanalytics.comnih.gov Only the small, unbound fraction is considered biologically active. longdom.org EDCs can interfere by binding to these transport proteins, displacing natural hormones and thus altering the concentration of the free, active hormone. wur.nl They can also affect the synthesis or degradation of the transport proteins themselves. nih.gov

Hormone Action: The action of steroid hormones is mediated by their binding to specific intracellular receptors. longdom.org EDCs can interfere with this binding, as detailed in section 6.4.3.

Hormone Elimination (Metabolism): The body eliminates hormones through metabolic processes, often involving enzymes that break them down. EDCs can inhibit these enzymes, prolonging the action of a hormone. researchgate.netendocrinedisruption.org Conversely, some microbial pathways have been identified that degrade alkylphenols and alkoxyphenols. For instance, the bacterium Sphingobium xenophagum Bayram has been shown to degrade related compounds like 4-t-butoxyphenol and α-quaternary 4-nonylphenols through a mechanism called ipso-hydroxylation, which involves the initial hydroxylation of the compound followed by cleavage. asm.orgresearchgate.netescholarship.org This represents a form of environmental elimination or metabolism.

Receptor Interactions (Mimicry, Antagonism, or Modulation)

An EDC's ability to interact directly with hormone receptors is a critical mechanism of action. These interactions can mimic the natural hormone (agonism), block it (antagonism), or otherwise change the receptor's activity (modulation). nih.govgoogle.com

Research into the estrogenic activity of this compound has yielded specific findings. The E-SCREEN assay, a cell proliferation test using human MCF-7 breast cancer cells, is a tool to identify chemicals with estrogen-like effects. In this assay, this compound was tested for its ability to induce cell proliferation, which would indicate estrogen receptor activation. The compound was found to be inactive at the tested concentration of 10 µM, showing no estrogenic effect. ugr.es This contrasts with other tested alkylphenols, such as 4-tert-pentylphenol and 4-isopentylphenol, which did show significant estrogenic activity in the same study. ugr.es

Estrogenic Effect of Selected Industrial Chemicals in the E-SCREEN Assay ugr.es
CompoundConcentration TestedRelative Proliferative Effect (%)
Estradiol30 pM100
4-tert-Pentylphenol10 µM105
4-tert-Butylphenol10 µM71
This compound10 µM0
4-Hexyloxyphenol10 µM0

While this specific assay did not show estrogenic activity, this compound is listed in chemical databases as a potential endocrine disruptor, warranting further investigation into its potential interactions with other receptors, such as the androgen or thyroid hormone receptors, or its activity at different concentrations. nih.gov

Complex Mixtures and Synergistic/Antagonistic Effects of EDCs

In the environment, humans and wildlife are exposed not to single chemicals but to complex mixtures of numerous compounds, including various EDCs. mdpi.comcsic.es The biological effect of such a mixture can be different from the effects of each component chemical alone. mdpi.com The interactions within these mixtures can be:

Additive: The combined effect is equal to the sum of the individual effects.

Synergistic: The combined effect is greater than the sum of the individual effects. google.com

Antagonistic: The combined effect is less than the sum of the individual effects.

Studies on mixtures of phthalates and alkylphenols have shown that the effects on steroidogenesis from a mixture can be different from those observed with single compound exposures. csic.es The presence of multiple EDCs, even at low doses that might be considered safe for individual chemicals, can lead to significant adverse effects due to their combined action. mdpi.comeuropa.eu The variability in toxicological outcomes depends on the types of compounds in the mixture, their concentrations, and the bioavailability of each. mdpi.com

Environmental Fate and Ecotoxicology of 4 Butoxyphenol

Environmental Occurrence and Distribution

Limited specific data exists on the widespread environmental occurrence and distribution of 4-butoxyphenol. However, related alkylphenols, such as 4-tert-butylphenol (B1678320), are known to be distributed in various environmental compartments. For instance, 4-tert-butylphenol has been detected in aquatic environments, including river and sea waters, as well as in river and marine sediments. asm.org It has also been found in effluent from sewage and wastewater treatment plants, indicating a pathway for its release into the environment. asm.org The presence of these related compounds suggests that similar phenolic ethers like this compound could potentially be found in environments impacted by industrial and commercial activities.

Biodegradation Pathways in Natural Environments

Biodegradation is a primary mechanism for the removal of phenolic compounds from the environment. Specific bacteria have demonstrated the ability to metabolize and degrade complex phenols, offering insight into the natural attenuation of this compound.

In aqueous environments and sediments, microbial activity is crucial for the breakdown of this compound. Research has identified specific bacterial strains capable of utilizing related alkoxyphenols as a source of carbon and energy. The bacterium Sphingobium xenophagum Bayram, isolated from wastewater treatment plant sludge, is known to metabolize 4-t-butoxyphenol, a structural analog of this compound. asm.orgnih.govresearchgate.netdsmz.de This strain employs an ipso-hydroxylation mechanism to initiate the degradation process. asm.orgnih.gov This metabolic capability suggests that similar sphingomonad bacteria present in water and sediment could play a significant role in the natural biodegradation of this compound. asm.orgresearchgate.net Growth experiments have confirmed that S. xenophagum Bayram can grow on alkoxyphenols like 4-tert-butoxyphenol. researchgate.net

The degradation process is inducible, meaning the presence of the compound can trigger the expression of the necessary enzymes in the bacteria. For example, in studies with the related compound 4-tert-butylphenol, the degrading activity in Sphingobium fuliginis was found to be inducible. asm.org

The biodegradation pathway of 4-t-butoxyphenol by Sphingobium xenophagum Bayram has been studied in detail, revealing key degradation products and intermediates. The process begins with an ipso-hydroxylation, where a hydroxyl group is added to the phenolic ring at the same position as the butoxy group. asm.orgnih.govresearchgate.net

This initial step forms an unstable hemiketal intermediate. This intermediate then undergoes spontaneous dissociation, breaking the ether bond. asm.orgnih.govresearchgate.net The cleavage results in the formation of two primary degradation products: the corresponding alcohol (in this case, t-butanol) and p-quinone. asm.orgnih.govresearchgate.net Further metabolic processes within the bacterium can convert the reactive p-quinone into hydroquinone (B1673460), which then enters central metabolic pathways for complete mineralization. asm.org

The proposed degradation pathway is summarized below:

StepReactionIntermediate/Product
1 Ipso-hydroxylation of this compoundHemiketal
2 Spontaneous DissociationButanol and p-Quinone
3 ReductionHydroquinone

This interactive table summarizes the key steps in the microbial degradation of this compound analogs.

Ecotoxicological Impact on Aquatic and Terrestrial Organisms (Excluding Dosage)

This compound exhibits toxicity towards various aquatic organisms. Studies have shown that it can inhibit the growth of the unicellular green algae Chlamydomonas reinhardtii. researchgate.netjst.go.jp The toxicity of alkylphenols to this organism can be rapidly assessed in short-term growth inhibition tests. researchgate.net The impact on algae is a significant concern as they form the base of many aquatic food webs. unit.nonih.govnih.gov

The compound has also been evaluated for its toxic effects on the ciliated protozoan Tetrahymena pyriformis, a common model organism in ecotoxicology studies. jmaterenvironsci.comnies.go.jpqsardb.orgqsardb.orgresearchgate.net Phenolic compounds can exert toxicity through various mechanisms of action in these organisms. jmaterenvironsci.comresearchgate.net Safety data sheets also indicate that this compound may be harmful to aquatic organisms and could cause long-term adverse effects in the aquatic environment. capotchem.cn There is limited specific information available regarding its impact on terrestrial organisms.

Environmental Remediation Technologies for this compound Contamination

Several remediation technologies are available for treating environments contaminated with phenolic compounds like this compound. These approaches can be broadly categorized into bioremediation and chemical or physical treatments.

Bioremediation utilizes the metabolic capabilities of microorganisms to degrade contaminants. The identification of bacteria like Sphingobium xenophagum Bayram, which can break down 4-t-butoxyphenol, highlights the potential for bio-augmentation or monitored natural attenuation in contaminated sites. asm.orgasm.orgresearchgate.net This approach is often considered environmentally friendly and cost-effective.

Chemical Oxidation processes, including Advanced Oxidation Processes (AOPs), are effective in destroying persistent organic pollutants. core.ac.uk These methods use powerful oxidizing agents like ozone or hydroxyl radicals to break down the contaminant molecules into less harmful substances. core.ac.uk Persulfate is another strong oxidizing agent used for in-situ chemical oxidation of organic compounds in soil and groundwater. core.ac.uk

Adsorption is a physical treatment method where contaminants are removed from water by binding to the surface of an adsorbent material, such as activated carbon. core.ac.uk This technology is widely used for removing various organic pollutants from water. core.ac.uk

Micellar Liquid Chromatography (MLC) has been explored as a green analytical technique for the separation and quantification of this compound in the presence of other compounds. nih.gov While primarily an analytical method, it demonstrates the potential for using surfactant-based systems in separation processes, which can be an advantage for direct injection of samples without extensive pretreatment. nih.gov

Applications of 4 Butoxyphenol in Advanced Materials and Industrial Processes

Role as an Intermediate in Chemical Synthesis

As a versatile chemical intermediate, 4-butoxyphenol is a foundational molecule for the production of a diverse range of commercially important substances. Its bifunctional nature makes it a valuable precursor in multi-step syntheses.

This compound is a key starting material in the synthesis of specialized molecules for the pharmaceutical and chemical industries. A notable application is its role as an intermediate in the production of the local anesthetic, pramocaine. sinocurechem.comgoogle.com The synthesis involves reacting this compound to create the final pramocaine molecule, which is used for its numbing properties in various topical formulations.

The compound also serves as a precursor for other biologically active molecules. For instance, it is used in the synthesis of 4-alkoxy catechols, which are investigated for their potential applications. mdpi.com In the realm of dyes and imaging, derivatives of this compound are utilized. It is a precursor for developer compounds used in recording materials, where it helps in the formation of color from colorless dye precursors. google.com Furthermore, broader categories of alkoxy-substituted phenols are known to be intermediates in the creation of a wide range of products, including antioxidants and pharmaceuticals. pqri.org

In organic synthesis, this compound is classified as a fundamental building block, essential for constructing more complex molecular architectures. google.commdpi.com Its structure allows for modifications at either the hydroxyl group or the aromatic ring, enabling chemists to build intricate molecules step-by-step.

An example of its application as a building block is in the synthesis of a co-drug combining hydroquinone (B1673460) and azelaic acid. researchgate.net In this process, a derivative, 4-(tert-butoxy)phenol, is used in an esterification reaction to create a larger, more complex molecule designed for specific delivery properties. researchgate.net This highlights its utility in creating novel chemical entities with tailored functions for applications in medicine and materials science. It is also a precursor in the synthesis of liquid crystals, materials that have properties between those of conventional liquids and solid crystals. researchgate.netgoogle.comscholaris.ca

This compound is instrumental in the synthesis of various polymer additives that enhance the properties and durability of plastics. ambeed.com While primary antioxidants are often sterically hindered phenols, this compound serves as a precursor to create such functional molecules. vinatiorganics.comampacet.com For example, it can be a starting point for synthesizing more complex phenolic compounds that are then incorporated into polymers to prevent degradation.

Its structure is also foundational for creating other types of additives. For instance, ethers of epoxy-substituted phenols, which can be derived from precursors like this compound, are valuable as both plasticizers and stabilizers for vinyl polymers, protecting them from heat and light-induced decomposition. google.com

Utilization in Polymer Chemistry and Materials Science

The inherent chemical properties of this compound make it directly useful in polymer chemistry, primarily for its ability to counteract degradation processes.

This compound is used directly as a stabilizer in the production of polymers, where it protects the polymer chains from degradation caused by thermal or photolytic (light-induced) stress. researchgate.net This is particularly important during high-temperature processing and for the long-term durability of the final product.

As a phenolic compound, it functions as a primary antioxidant. ampacet.com The mechanism involves the donation of a hydrogen atom from its hydroxyl group to neutralize peroxy radicals that are formed during the oxidation of a polymer. This act of "scavenging" the free radicals interrupts the auto-oxidation cycle, a chain reaction that would otherwise lead to the cleavage of polymer chains and a loss of mechanical properties, such as strength and flexibility. pqri.orgvinatiorganics.com Studies have also investigated 4-n-butoxyphenol as a model compound for tocopherols (B72186) (Vitamin E), noting that 4-alkoxyphenols can exhibit synergistic antioxidant activity when used in combination with amines. researchgate.net

Table 1: Research Findings on this compound as a Chemical Intermediate

Application AreaSpecific UseResearch Finding
Pharmaceuticals Precursor for AnestheticsThis compound is a key intermediate in the synthesis of the local anesthetic pramocaine. sinocurechem.comgoogle.com
Precursor for Bioactive MoleculesUsed to synthesize 4-alkoxy catechols and complex co-drugs. mdpi.comresearchgate.net
Dyes/Developers Precursor for DevelopersServes as a precursor for developer compounds used in thermal recording materials. google.com
Organic Synthesis Building BlockEmployed as a foundational molecule for creating complex organic structures, including liquid crystals. mdpi.comresearchgate.netgoogle.comscholaris.ca
Polymer Additives Precursor for StabilizersUsed to synthesize more complex phenolic antioxidants and epoxy-based stabilizers for polymers. google.com

While this compound can be used as a standalone antioxidant, there is a drive in materials science to develop polymeric or polymer-bound antioxidants. These are created by chemically attaching the antioxidant functionality to a larger polymer backbone or by synthesizing a polymer that has inherent antioxidant properties. This approach helps to prevent the migration or leaching of the additive from the polymer matrix over time, improving long-term stability and safety.

Given that this compound is a recognized antioxidant and a versatile building block, it is a suitable candidate for the synthesis of such advanced materials. For example, related substituted triazine derivatives, which are used as stabilizers, can be synthesized from butoxy-hydroxyphenol derivatives. The principle involves using the reactive sites on this compound to either initiate a polymerization reaction or to graft it onto an existing polymer chain, thereby creating a material with built-in antioxidant capabilities.

Applications in Coatings

This compound serves as a crucial component and intermediate in the formulation of advanced coatings. It is utilized in the synthesis of epoxy resins, where it is listed as a suitable monohydric phenol (B47542) for creating advanced epoxy compositions. epo.org These compositions are versatile and can be applied to substrates using conventional methods such as spraying, rolling, dipping, or flow control, followed by thermal curing. epo.org The inclusion of this compound and its derivatives contributes to the protective properties and durability of the final coating.

In the broader field of materials science, this compound is recognized for its role as a stabilizer. xindaobiotech.com Its chemical structure lends itself to inhibiting degradation processes. Furthermore, complex derivatives incorporating the butoxyphenyl structure, such as 2,4-Bis[2-hydroxy-4-butoxyphenyl]-6-(2,4-dibutoxyphenyl)-1,3,5-triazine, are employed as high-performance UV absorbers. lookchem.com These specialized compounds are added to coatings, plastics, and films to protect the underlying material from degradation caused by ultraviolet light, thereby extending the product's lifespan and maintaining its appearance. lookchem.com The use of such derivatives is noted in the paint and coating manufacturing industry. nih.gov

Table 1: Applications of this compound in the Coatings Industry

Application Area Specific Use Function
Epoxy Resins Intermediate in synthesis Component of advanced curable compositions epo.org
Material Protection Stabilizer Enhances stability in various materials xindaobiotech.com
UV Protection Intermediate for UV absorbers Precursor to compounds that shield against UV degradation lookchem.com

Other Industrial Applications

Beyond its use in coatings, this compound finds utility in other specialized industrial sectors.

Table 2: Use of this compound in Fragrances

Role Description
Fragrance Component Used directly in the formulation of fragrances due to its pleasant smell. guidechem.com

This compound exhibits properties that make it an effective preservative in various industrial and commercial products. It is known to have antiseptic properties, which are leveraged in personal care product formulations to inhibit microbial growth. guidechem.com Related phenolic compounds are also studied for their antimicrobial effects, making them candidates for food preservation and as additives in personal care items. ontosight.ai

Furthermore, the antioxidant and stabilizing properties of this compound and similar molecules, like p-tert-butoxyphenol, are crucial in preventing the degradation of materials. ontosight.ai It functions as an inhibitor of oxidation reactions, a process that can compromise the integrity and lifespan of products such as plastics, rubber, and certain cosmetic formulations. ontosight.aithermofisher.com

Table 3: Preservative and Stabilizing Applications of this compound

Application Function Product Types
Preservative Exhibits antiseptic and antimicrobial properties. guidechem.comontosight.ai Personal care products, food packaging guidechem.comontosight.aithermofisher.com

Emerging Research Directions and Future Perspectives for 4 Butoxyphenol Studies

Development of Novel Derivatization and Functionalization Strategies

Recent research has focused on creating new derivatives of 4-butoxyphenol to enhance or modify its properties. One area of interest is the synthesis of compounds with potential as novel antidepressants. For instance, this compound has been used as a starting material in the synthesis of salicylaldehyde (B1680747) derivatives, which are precursors to molecules designed to be serotonin (B10506) 5-HT6 and dopamine (B1211576) D2 receptor ligands, as well as monoamine oxidase A (MAO A) inhibitors. gu.se The process involves a magnesium-mediated ortho-formylation of this compound to produce salicylaldehyde 126a in high yield. gu.se

Another strategy involves the etherification of hydroquinone-like substrates. Studies have shown that this compound can be produced by reacting hydroquinone (B1673460) with an alcohol in the presence of an acid catalyst. core.ac.uk This method provides a convenient way to create various phenol (B47542) mono-ethers. core.ac.uk Additionally, researchers have investigated the use of this compound in creating esters, such as the ester of 12-(4-heptyloxyphenyl)-p-carborane-1-carboxylic acid and this compound, for applications in materials science. vanderbilt.edu

The functionalization of the phenol group is also a key area of research. For example, the synthesis of 4-alkoxy catechols from this compound has been described as a route to new antibacterial compounds. nih.gov These derivatization and functionalization strategies open up possibilities for creating a wide range of new molecules with tailored properties for specific applications.

Exploration of Additional Biological Activities and Therapeutic Potential

While the primary biological activities of this compound are still being elucidated, its structural motifs suggest potential in several therapeutic areas. The phenol group is a known antioxidant, capable of neutralizing free radicals. ontosight.ai This has led to investigations into the antioxidant properties of this compound and its derivatives.

Furthermore, the core structure of this compound is found in molecules with diverse biological effects. For example, derivatives are being explored for their potential as antidepressants by targeting serotonin and dopamine receptors. gu.se Research has also identified 4-n-hexyloxyphenol, a related alkoxyphenol, as a potential lead agent against melanoma, with studies showing its toxicity towards B16-F0 melanoma cells. ualberta.cagoogle.com The bioactivation of this compound by enzymes like tyrosinase is also an area of active investigation, which could lead to the development of targeted therapies. scholaris.ca

The exploration of this compound and its analogs extends to their effects on various cellular pathways. For instance, a derivative, 3-benzyl-4-[4-(methylamino)butoxy]phenol, is being studied for its potential to mimic neurotransmitters or interact with enzymes and receptors. ontosight.ai The broad range of potential biological activities underscores the need for further research to fully understand the therapeutic potential of this compound and its derivatives.

Advanced Spectroscopic and Imaging Techniques for In Situ and In Vivo Studies

The analysis of this compound and its metabolites in biological and environmental systems relies on advanced analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used to identify and quantify these compounds. asm.org For instance, GC-MS has been employed to identify metabolites of 4-tert-butylphenol (B1678320), a related compound, in degradation studies. asm.org

In recent years, there has been a push towards developing methods for in situ and in vivo analysis. Advanced spectroscopic techniques are crucial for understanding the real-time behavior of this compound in complex matrices. For example, UV-VIS spectroscopy has been used to monitor the oxidation of alkoxyphenols by the tyrosinase/O2 oxidizing system, which shows a characteristic peak indicative of o-quinone formation. ualberta.ca

Suspect screening methods using high-resolution mass spectrometry are also being employed to characterize exposure to multiple chemicals, including this compound, in human populations. nih.gov This approach allows for the identification of potential exposures without needing to pre-select target compounds. The development of new technologies and software for more efficient separation, identification, and quantification will continue to advance the in situ and in vivo study of this compound. purdue.edu

Sustainable Synthesis and Environmental Remediation Approaches

The development of sustainable methods for synthesizing this compound is an area of growing interest. One patented method describes a process that involves protecting the hydroxyl groups of hydroquinone, followed by reaction with a butyl halide and subsequent deprotection to achieve a high yield of this compound. google.com This method is noted for its simple control and stable yield. google.com Other approaches focus on the direct etherification of hydroquinone, which can be a more atom-economical route. core.ac.uk

From an environmental perspective, understanding the fate and remediation of this compound and related compounds is critical. Studies have investigated the biodegradation of alkylphenols by various microorganisms. For example, Sphingobium fuliginis strains have been isolated that can utilize 4-tert-butylphenol as a sole carbon and energy source. asm.org Research on Sphingobium xenophagum Bayram has elucidated the ipso-substitution mechanism for the cleavage of the side-chain of 4-t-butoxyphenol, a key step in its degradation. asm.orgresearchgate.netnih.gov This process involves the hydroxylation of the compound to a hemiketal, which then dissociates into an alcohol and a p-quinone. researchgate.netnih.gov Understanding these degradation pathways is essential for developing effective bioremediation strategies for environments contaminated with these compounds.

Refined Computational Models for Predicting Reactivity and Biological Effects

Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, plays a significant role in predicting the properties and biological effects of this compound and its derivatives. These models aim to correlate the chemical structure of a compound with its biological activity or toxicity. ajrconline.orgpsu.edu

Several QSAR models have been developed for phenols, including this compound, to predict their toxicity against organisms like Tetrahymena pyriformis. ajrconline.orgjmaterenvironsci.comut.ac.ir These models often use descriptors such as hydrophobicity (logP) and various electronic and topological parameters to make predictions. ajrconline.orgnih.gov For instance, one study found that the toxicity of a series of phenols was well-described by a model incorporating the R2u descriptor and logP. ajrconline.org

The development of more refined computational methods, such as those using machine learning algorithms like extreme gradient boosting regression (XGBR), is enhancing the predictive power of these models. researchgate.net These advanced models can handle large datasets and complex relationships between molecular descriptors and biological endpoints. researchgate.net Furthermore, new validation parameters are being developed to ensure the robustness and predictive accuracy of QSAR models. nih.gov The continued refinement of these computational tools will be invaluable for prioritizing compounds for further experimental testing and for gaining a deeper understanding of the factors that govern the reactivity and biological effects of this compound and its analogs.

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing 4-Butoxyphenol, and how can purity be optimized?

  • Methodology : The synthesis typically involves alkylation of phenol derivatives using butyl halides under alkaline conditions (e.g., Williamson ether synthesis). Purity optimization requires techniques like vacuum distillation to remove unreacted precursors and column chromatography for isolating isomers. Reaction efficiency can be monitored using thin-layer chromatography (TLC) .
  • Validation : Confirm purity via nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and gas chromatography-mass spectrometry (GC-MS) for quantitative analysis .

Q. What analytical techniques are most effective for characterizing this compound’s physicochemical properties?

  • Approach : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity and stability under varying pH/temperature. Differential scanning calorimetry (DSC) determines melting points and thermal degradation profiles. Solubility studies in polar/non-polar solvents (e.g., water, ethanol, hexane) should follow OECD 105 guidelines .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Safety Measures : Always use personal protective equipment (PPE), including nitrile gloves and chemical goggles. Work in a fume hood to avoid inhalation of vapors. In case of skin contact, wash immediately with soap and water for ≥15 minutes. Store in sealed containers away from oxidizers, and dispose of waste via EPA-approved hazardous waste protocols .

Advanced Research Questions

Q. How does this compound’s environmental persistence compare to structurally similar alkylphenols?

  • Methodology : Conduct comparative biodegradation studies using OECD 301/302 test guidelines. Measure half-life in aquatic systems via LC-MS/MS under simulated sunlight (UV irradiation). Compare degradation kinetics with analogs like 4-tert-butylphenol, noting substituent effects on hydrolysis rates .
  • Data Interpretation : Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential, accounting for logP (octanol-water partition coefficient) and molecular weight .

Q. What molecular mechanisms contribute to this compound’s endocrine-disrupting activity?

  • Experimental Design :

  • Perform in vitro assays (e.g., ERα/β reporter gene assays) to quantify estrogen receptor binding affinity.
  • Use molecular docking simulations to map interactions between this compound and ligand-binding domains of nuclear receptors.
  • Validate findings with in vivo models (e.g., zebrafish embryo assays) to assess developmental toxicity and hormone disruption .

Q. How can researchers resolve contradictions in toxicity data across studies of this compound?

  • Contradiction Analysis :

  • Conduct meta-analyses to identify confounding variables (e.g., differences in exposure duration, solvent carriers, or test species).
  • Replicate conflicting studies under standardized OECD 453/407 guidelines, controlling for batch-to-batch chemical variability.
  • Apply Weight-of-Evidence (WoE) frameworks to prioritize high-quality, peer-reviewed data over preliminary findings .

Methodological Notes

  • Data Reproducibility : Always report detailed synthetic conditions (e.g., molar ratios, catalyst loading) and analytical instrument parameters (e.g., HPLC column type, gradient settings) .
  • Regulatory Compliance : Align toxicity testing with EPA’s ToxCast/Tox21 guidelines for endocrine disruptor screening .
  • Ethical Standards : For human cell line studies, obtain IRB approval and follow WHO safety protocols for handling endocrine disruptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Butoxyphenol
Reactant of Route 2
Reactant of Route 2
4-Butoxyphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.